

# A Technical Guide to the Solubility of Nonivamide in DMSO and Ethanol

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## Compound of Interest

Compound Name: **Nonivamide**

Cat. No.: **B1679840**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **nonivamide**, a synthetic capsaicinoid, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering clear data, detailed experimental protocols, and visual representations of key processes.

## Core Topic: Nonivamide Solubility

**Nonivamide**, also known as pelargonic acid vanillylamine (PAVA), is a pungent compound used in various applications, from pharmaceuticals to pepper sprays. Its efficacy in many formulations is highly dependent on its solubility in appropriate solvents. Understanding its solubility characteristics in DMSO and ethanol is crucial for accurate solution preparation, formulation development, and in-vitro/in-vivo studies.

## Quantitative Solubility Data

The solubility of **nonivamide** in DMSO and ethanol has been reported across various sources. The following table summarizes the available quantitative data for easy comparison. It is important to note that variations in experimental conditions (e.g., temperature, purity of **nonivamide** and solvents, measurement technique) can lead to different reported solubility values.

| Solvent                      | Reported Solubility         | Molar Concentration (approx.)              | Notes   |
|------------------------------|-----------------------------|--|---|
| DMSO                         | 100 mg/mL <sup>[1][2]</sup> | 340.83 mM <sup>[1]</sup>                   | Ultrasonic assistance may be needed <sup>[1][2]</sup> . |
| 50 mg/mL <sup>[3]</sup>      | 170.42 mM <sup>[3]</sup>    | Sonication is recommended <sup>[3]</sup> . |   |
| 13 mg/mL <sup>[4]</sup>      | 44.31 mM                    | -  |   |
| Ethanol                      | 31 mg/mL <sup>[4]</sup>     | 105.66 mM                                  | -   |
| 559.04 g/L (at 20°C)<br>[5]  | 1905.38 mM                  | -  |   |
| Soluble <sup>[6][7][8]</sup> | -                           | Qualitative assessment.                    |   |

Note: The molar concentration was calculated using the molecular weight of **nonivamide** (293.4 g/mol ).

## Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.<sup>[9]</sup>

### Principle of the Shake-Flask Method

This method involves adding an excess amount of the solid compound to a specific solvent and agitating the mixture at a constant temperature until equilibrium is reached.<sup>[9][10]</sup> At equilibrium, the solution is saturated with the solute, and any excess solid remains undissolved. The concentration of the dissolved solute in the supernatant is then measured to determine the solubility.

### Detailed Methodology

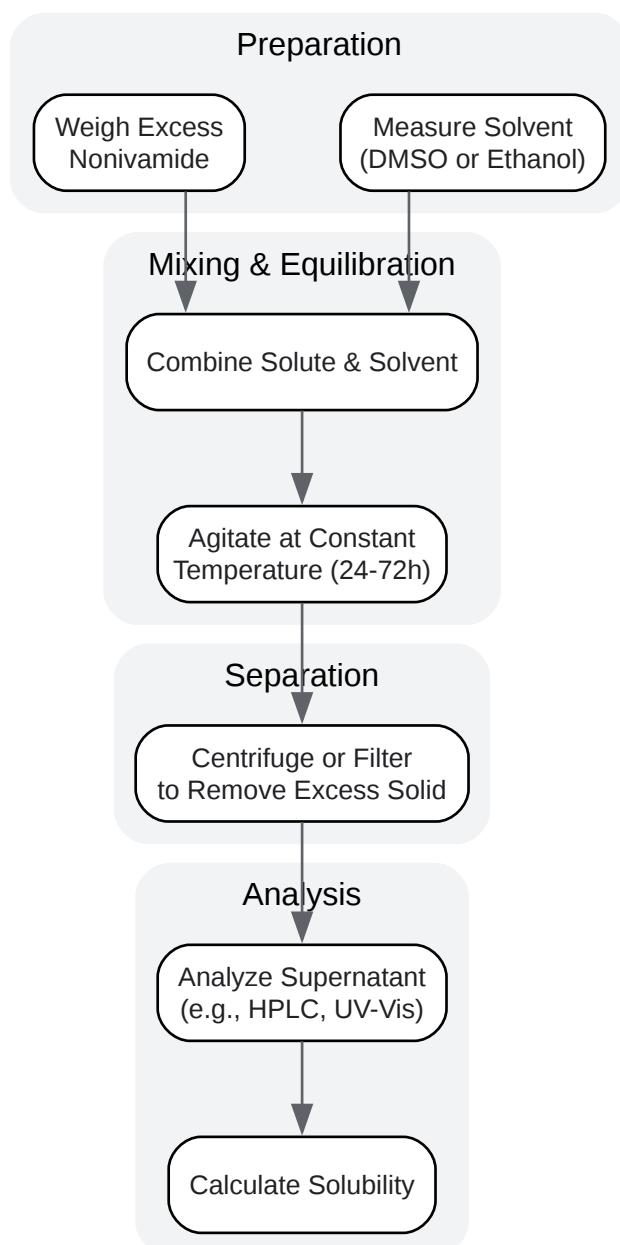
- Preparation:

- Ensure both the **nonivamide** and the solvents (DMSO, ethanol) are of high purity.[10]
- Prepare a series of vials or flasks for each solvent.
- Addition of Solute and Solvent:
  - Accurately weigh an excess amount of **nonivamide** and add it to each vial. The amount should be sufficient to ensure a saturated solution with undissolved solid present at the end of the experiment.[9]
  - Add a precise volume of the respective solvent (DMSO or ethanol) to each vial.
- Equilibration:
  - Seal the vials to prevent solvent evaporation.
  - Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) to mimic physiological conditions.[10]
  - Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[10] The time required for equilibration can vary depending on the compound and solvent system.
- Phase Separation:
  - After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
  - Carefully separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by careful decantation or by filtration through a suitable membrane filter that does not adsorb the solute.
- Analysis:
  - Analyze the concentration of **nonivamide** in the clear supernatant. Common analytical techniques include:
    - High-Performance Liquid Chromatography (HPLC)[11]

- UV-Vis Spectroscopy[11]
- Gravimetric analysis (after solvent evaporation)[11]
- Prepare a calibration curve with known concentrations of **nonivamide** in the same solvent to accurately quantify the solubility.
- Data Reporting:
  - Express the solubility in appropriate units, such as mg/mL or mol/L.
  - Report the temperature at which the solubility was determined.

## Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical shake-flask solubility determination experiment.



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